Welcome to the BenchChem Online Store!
molecular formula C15H9N3O2 B2400809 2-(1H-benzimidazol-2-yl)isoindole-1,3-dione CAS No. 27111-40-6

2-(1H-benzimidazol-2-yl)isoindole-1,3-dione

Cat. No. B2400809
M. Wt: 263.256
InChI Key: NTOICXTUXLGFJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04011236

Procedure details

2-Aminobenzimidazole (13.3 g.) is dissolved in 50 ml. of pyridine, and 10.2 g. of phthaloyl chloride is added, causing immediate precipitation. On mixing and heating on the steam-bath, all dissolves. The solution is heated 2 hours on the steam-bath with occasional swirling. It is cooled to room temperature and quenched in 200 ml. of water. After 1 hour agitation, the mixture is filtered free of solids and the solids washed with water. The yield of N-(benzimidazol-2-yl)phthalimide is 11.6 g. Recrystallization from glacial acetic acid results in bright yellow crystals of N-(benzimidazol-2-yl)phthalimide which, after drying, melts at 266°-268° C., λmax. 295.0, E11%cm. 529.
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[NH:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[C:11](Cl)(=[O:21])[C:12]1[C:13](=[CH:17][CH:18]=[CH:19][CH:20]=1)[C:14](Cl)=[O:15]>N1C=CC=CC=1>[N:3]1[C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[NH:6][C:2]=1[N:1]1[C:14](=[O:15])[C:13]2=[CH:17][CH:18]=[CH:19][CH:20]=[C:12]2[C:11]1=[O:21]

Inputs

Step One
Name
Quantity
13.3 g
Type
reactant
Smiles
NC=1NC2=C(N1)C=CC=C2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(C(=O)Cl)=CC=CC1)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
precipitation
ADDITION
Type
ADDITION
Details
On mixing
TEMPERATURE
Type
TEMPERATURE
Details
heating on the steam-bath
TEMPERATURE
Type
TEMPERATURE
Details
The solution is heated 2 hours on the steam-bath
Duration
2 h
CUSTOM
Type
CUSTOM
Details
quenched in 200 ml
FILTRATION
Type
FILTRATION
Details
the mixture is filtered free of solids
WASH
Type
WASH
Details
the solids washed with water
CUSTOM
Type
CUSTOM
Details
Recrystallization from glacial acetic acid

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1=C(NC2=C1C=CC=C2)N2C(C=1C(C2=O)=CC=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.